Cas no 35869-41-1 (3,3-dimethyl-1-nitrobutan-2-one)

3,3-dimethyl-1-nitrobutan-2-one Chemical and Physical Properties
Names and Identifiers
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- 2-Butanone, 3,3-dimethyl-1-nitro-
- α-nitromethyl tert-butyl ketone
- 3,3-dimethyl-1-nitrobutan-2-one
- 35869-41-1
- alpha-nitromethyl tert-butyl ketone
- EN300-252535
-
- MDL: MFCD26516543
- Inchi: InChI=1S/C6H11NO3/c1-6(2,3)5(8)4-7(9)10/h4H2,1-3H3
- InChI Key: BCYLCSLKKORMNV-UHFFFAOYSA-N
- SMILES: CC(C)(C)C(=O)C[N+](=O)[O-]
Computed Properties
- Exact Mass: 145.07393
- Monoisotopic Mass: 145.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 62.9Ų
Experimental Properties
- PSA: 60.21
3,3-dimethyl-1-nitrobutan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-252535-0.1g |
3,3-dimethyl-1-nitrobutan-2-one |
35869-41-1 | 95% | 0.1g |
$257.0 | 2024-06-19 | |
Enamine | EN300-252535-10.0g |
3,3-dimethyl-1-nitrobutan-2-one |
35869-41-1 | 95% | 10.0g |
$3191.0 | 2024-06-19 | |
Enamine | EN300-252535-1g |
3,3-dimethyl-1-nitrobutan-2-one |
35869-41-1 | 95% | 1g |
$743.0 | 2023-09-14 | |
A2B Chem LLC | AW42791-2.5g |
3,3-dimethyl-1-nitrobutan-2-one |
35869-41-1 | 95% | 2.5g |
$1566.00 | 2024-04-20 | |
A2B Chem LLC | AW42791-250mg |
3,3-dimethyl-1-nitrobutan-2-one |
35869-41-1 | 95% | 250mg |
$422.00 | 2024-04-20 | |
1PlusChem | 1P01C35Z-5g |
3,3-dimethyl-1-nitrobutan-2-one |
35869-41-1 | 95% | 5g |
$2722.00 | 2024-05-04 | |
Enamine | EN300-252535-0.25g |
3,3-dimethyl-1-nitrobutan-2-one |
35869-41-1 | 95% | 0.25g |
$367.0 | 2024-06-19 | |
Enamine | EN300-252535-0.5g |
3,3-dimethyl-1-nitrobutan-2-one |
35869-41-1 | 95% | 0.5g |
$579.0 | 2024-06-19 | |
Enamine | EN300-252535-1.0g |
3,3-dimethyl-1-nitrobutan-2-one |
35869-41-1 | 95% | 1.0g |
$743.0 | 2024-06-19 | |
Enamine | EN300-252535-0.05g |
3,3-dimethyl-1-nitrobutan-2-one |
35869-41-1 | 95% | 0.05g |
$174.0 | 2024-06-19 |
3,3-dimethyl-1-nitrobutan-2-one Related Literature
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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2. Book reviews
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
Additional information on 3,3-dimethyl-1-nitrobutan-2-one
Professional Introduction to 3,3-dimethyl-1-nitrobutan-2-one (CAS No. 35869-41-1)
3,3-dimethyl-1-nitrobutan-2-one, identified by the Chemical Abstracts Service registry number CAS No. 35869-41-1, is a significant organic compound that has garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its nitro and ketone functional groups, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and a subject of interest for potential applications in medicinal chemistry.
The molecular structure of 3,3-dimethyl-1-nitrobutan-2-one consists of a four-carbon chain with a nitro group attached to the first carbon and a ketone group on the second carbon. The presence of the dimethyl substituents at the third carbon enhances its stability and reactivity, making it a versatile building block for more complex molecules. This structural configuration allows for diverse chemical transformations, including nucleophilic addition, reduction, and condensation reactions, which are pivotal in the synthesis of pharmaceutical intermediates.
In recent years, 3,3-dimethyl-1-nitrobutan-2-one has been studied for its potential role in the development of novel therapeutic agents. The nitro group, while traditionally associated with explosive compounds, plays a crucial role in medicinal chemistry as a pharmacophore. Its ability to undergo reduction to an amine or further functionalization makes it a promising candidate for drug discovery. For instance, derivatives of this compound have been explored as intermediates in the synthesis of bioactive molecules targeting neurological disorders.
One of the most compelling aspects of 3,3-dimethyl-1-nitrobutan-2-one is its utility in asymmetric synthesis. The chiral center introduced by the dimethyl substitution allows for the preparation of enantiomerically pure compounds, which are essential for many pharmaceutical applications where stereochemistry dictates biological activity. Researchers have leveraged this property to develop catalytic methods for enantioselective reductions, enabling the efficient production of chiral drugs with high enantiomeric purity.
The compound's reactivity also makes it valuable in polymer chemistry. The nitro group can participate in reactions such as diazotization and coupling, leading to the formation of azo compounds that exhibit interesting optical properties. These azo polymers have been investigated for their potential use in advanced materials, including light-emitting devices and sensors. The incorporation of 3,3-dimethyl-1-nitrobutan-2-one into polymer backbones can enhance material performance through steric hindrance and electronic effects induced by the nitro group.
Recent advancements in computational chemistry have further highlighted the significance of 3,3-dimethyl-1-nitrobutan-2-one. Molecular modeling studies have revealed insights into its interaction with biological targets, providing a foundation for rational drug design. By simulating how this compound binds to enzymes and receptors, researchers can predict its pharmacological effects and optimize its structure for improved efficacy. These computational approaches are particularly valuable in reducing the reliance on experimental trials, thereby accelerating the drug discovery process.
The environmental impact of synthesizing and utilizing 3,3-dimethyl-1-nitrobutan-2-one is another area of growing interest. Green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste and hazardous byproducts. For example, catalytic processes using earth-abundant metals have been explored as alternatives to traditional stoichiometric methods. These innovations not only enhance efficiency but also align with global efforts to promote sustainable chemical practices.
In conclusion,3,3-dimethyl-1-nitrobutan-2-one (CAS No. 35869-41-1) represents a fascinating compound with broad applications across multiple domains of chemistry and biology. Its unique structural features and reactivity make it indispensable in pharmaceutical synthesis, polymer development, and material science. As research continues to uncover new methodologies for its utilization,this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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